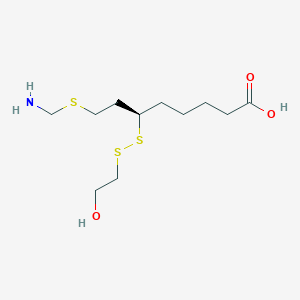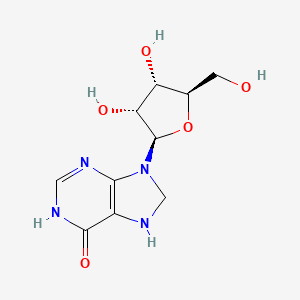![molecular formula C14H26N2O8 B10777999 [5-(3,4,5-Trihydroxy-6-hydroxymethyl-tetrahydro-pyran-2-ylcarbamoyl)-pentyl]-carbamic acid methyl ester](/img/structure/B10777999.png)
[5-(3,4,5-Trihydroxy-6-hydroxymethyl-tetrahydro-pyran-2-ylcarbamoyl)-pentyl]-carbamic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bmsc-0013 is a small molecule compound with the chemical formula C14H26N2O8.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bmsc-0013 involves the modular construction of complex ligands with flexible arms ending in bivalent ligands. This process allows for the creation of branched multivalent ligands with high affinity for specific targets . The synthetic route typically involves the following steps:
Formation of the fatty acyl chain: This step involves the synthesis of the fatty acyl chain through standard organic synthesis techniques.
Attachment of the carbohydrate moiety: The carbohydrate moiety is linked to the fatty acyl chain through a glycosidic bond.
Functionalization of the ligand: The ligand is functionalized with various groups to enhance its binding affinity and specificity.
Industrial Production Methods
Industrial production of Bmsc-0013 may involve large-scale synthesis using automated equipment and optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or continuous flow reactors: These reactors allow for precise control of reaction conditions and efficient production of the compound.
Purification techniques: Techniques such as chromatography and crystallization are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Bmsc-0013 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Various catalysts may be used to facilitate specific reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions may produce various substituted analogs.
Scientific Research Applications
Industry: Bmsc-0013 can be used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of Bmsc-0013 involves its ability to bind to specific molecular targets, such as the cholera enterotoxin subunit B . This binding inhibits the receptor-binding process of the toxin, preventing it from exerting its harmful effects. The compound’s structure allows it to form stable complexes with its targets, enhancing its inhibitory activity .
Comparison with Similar Compounds
Similar Compounds
Bmsc-0013 is similar to other fatty acyl glycosides, which also contain a fatty acyl chain linked to a carbohydrate moiety through a glycosidic bond . Some similar compounds include:
Fatty acyl glycosides: These compounds share the same basic structure but may differ in the length and composition of the fatty acyl chain and carbohydrate moiety.
N-acyl amines: These compounds contain an acyl group linked to an amine, similar to the structure of Bmsc-0013.
Uniqueness
Bmsc-0013 is unique due to its branched multivalent ligand structure, which allows it to bind to multiple targets simultaneously with high affinity . This property makes it a potent inhibitor of specific molecular interactions, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C14H26N2O8 |
|---|---|
Molecular Weight |
350.36 g/mol |
IUPAC Name |
methyl N-[6-oxo-6-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]hexyl]carbamate |
InChI |
InChI=1S/C14H26N2O8/c1-23-14(22)15-6-4-2-3-5-9(18)16-13-12(21)11(20)10(19)8(7-17)24-13/h8,10-13,17,19-21H,2-7H2,1H3,(H,15,22)(H,16,18)/t8-,10+,11+,12-,13-/m1/s1 |
InChI Key |
YTYAKGJMNHDUDF-UUWLPUTASA-N |
Isomeric SMILES |
COC(=O)NCCCCCC(=O)N[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O |
Canonical SMILES |
COC(=O)NCCCCCC(=O)NC1C(C(C(C(O1)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


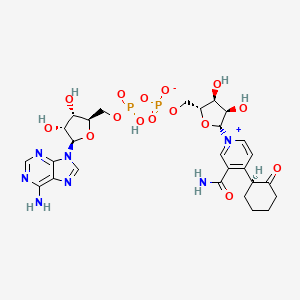
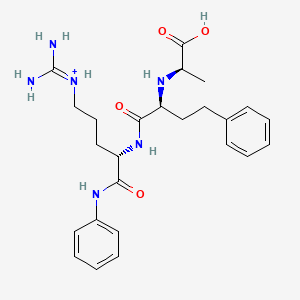
![N-[4-(2-{2-[3-(2-Bromo-acetylamino)-propionylamino]-3-hydroxy-propionylamino}-ethyl)-phenyl]-oxalamic acid](/img/structure/B10777940.png)
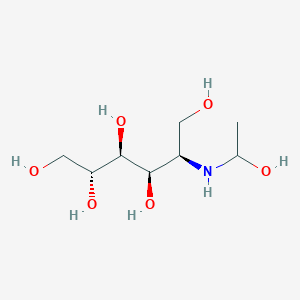
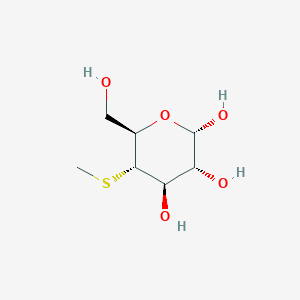

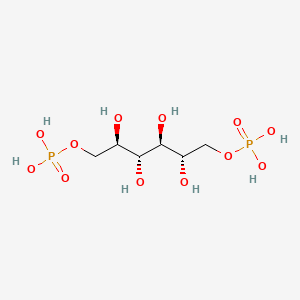
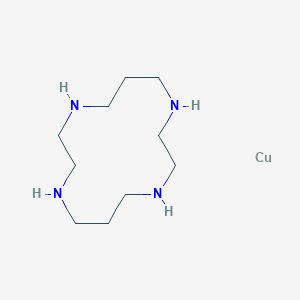
![3-[(1Z,4Z,8E,9Z,13R,14Z)-18-(2-carboxyethyl)-13-ethenyl-8-(hydroxymethylidene)-3,7,12,17-tetramethyl-13H-porphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;iron(4+)](/img/structure/B10777982.png)
![[(E,3R,4S,5R,9R,10R)-11-[(10S,16R,20R,21S,22R)-16-hydroxy-22-methoxy-10,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,24,26(29)-heptaen-20-yl]-1-[hydroxymethyl(methyl)amino]-10-methoxy-3,5,9-trimethyl-6-oxoundec-1-en-4-yl] acetate](/img/structure/B10777983.png)
![[2-(1-Amino-2-hydroxypropyl)-2-hydroxy-4-isobutyl-5-oxo-2,5-dihydro-1H-imidazol-1-YL]acetaldehyde](/img/structure/B10777986.png)
![2-(4-Amino-5,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-18,32,35,37,48-pentahydroxy-19-[[4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid](/img/structure/B10777989.png)
